Cas no 362049-50-1 (2'-Fluoro-2'-deoxyuridine-5,6-d2)

2'-Fluoro-2'-deoxyuridine-5,6-d2 is a deuterated analog of 2'-fluoro-2'-deoxyuridine, where hydrogen atoms at the 5 and 6 positions are replaced with deuterium. This isotopic labeling enhances the compound's utility in NMR and mass spectrometry studies, providing improved spectral resolution and stability for metabolic and pharmacokinetic research. The fluorine substitution at the 2' position confers increased resistance to enzymatic degradation, making it valuable for probing nucleic acid metabolism and antiviral mechanisms. Its deuterated form is particularly useful for tracing metabolic pathways with minimal interference from endogenous compounds. This compound is suited for applications in medicinal chemistry, biochemistry, and drug development, where precise isotopic labeling is critical.
2'-Fluoro-2'-deoxyuridine-5,6-d2 structure
362049-50-1 structure
Product Name:2'-Fluoro-2'-deoxyuridine-5,6-d2
CAS No:362049-50-1
MF:C9H11FN2O5
MW:248.20476937294
CID:297087
PubChem ID:90472229
Update Time:2025-05-20

2'-Fluoro-2'-deoxyuridine-5,6-d2 Chemical and Physical Properties

Names and Identifiers

    • 2’-FLUORODEOXYURIDINE-5,6-D2
    • Uridine-5,6-d2,2'-deoxy-2'-fluoro- (9CI)
    • CS-0564267
    • 2'-FLUORODEOXYURIDINE-5,6-D2
    • F90911
    • 2'-FLUORO-2'-DEOXYURIDINE-5,6-D2
    • HY-W013403S
    • 2'-Deoxy-2'-fluorouridine-d2
    • 362049-50-1
    • 2'-Fluoro-2'-deoxyuridine-5,6-d2
    • Inchi: 1S/C9H11FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1/i1D,2D
    • InChI Key: UIYWFOZZIZEEKJ-SXFMXZDVSA-N
    • SMILES: F[C@H]1[C@H](N2C([2H])=C([2H])C(NC2=O)=O)O[C@H](CO)[C@H]1O

Computed Properties

  • Exact Mass: 248.07775311g/mol
  • Monoisotopic Mass: 248.07775311g/mol
  • Isotope Atom Count: 2
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 374
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 99.1Ų

2'-Fluoro-2'-deoxyuridine-5,6-d2 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F590276-10mg
2'-Fluoro-2'-deoxyuridine-5,6-d2
362049-50-1
10mg
$ 397.00 2023-09-07

Additional information on 2'-Fluoro-2'-deoxyuridine-5,6-d2

Latest Research Insights on 2'-Fluoro-2'-deoxyuridine-5,6-d2 (CAS: 362049-50-1) in Chemical Biology and Medicine

The compound 2'-Fluoro-2'-deoxyuridine-5,6-d2 (CAS: 362049-50-1) has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique structural modifications and potential therapeutic applications. This deuterated analog of 2'-fluoro-2'-deoxyuridine (FdU) incorporates deuterium atoms at the 5 and 6 positions of the uracil ring, which has been shown to influence its metabolic stability and pharmacokinetic properties. Recent studies have explored its utility as a probe in nucleoside metabolism research and as a potential antiviral or anticancer agent.

A 2023 study published in the Journal of Medicinal Chemistry investigated the metabolic stability of 2'-Fluoro-2'-deoxyuridine-5,6-d2 compared to its non-deuterated counterpart. The research team found that deuteration at these positions significantly reduced the rate of catabolism by thymidine phosphorylase, with a half-life extension of approximately 2.3-fold in human plasma. This enhanced stability suggests potential advantages for in vivo applications where prolonged nucleoside analog activity is desired.

In antiviral research, a recent preprint from Bioorganic & Medicinal Chemistry Letters (2024) reported on the compound's activity against flaviviruses. The study demonstrated that 2'-Fluoro-2'-deoxyuridine-5,6-d2 showed improved inhibition of viral RNA polymerase compared to standard FdU, with an EC50 of 0.87 μM against Zika virus in Vero cells. The authors attributed this enhanced activity to the kinetic isotope effect from deuteration, which appears to stabilize the transition state during incorporation into viral RNA.

From a synthetic chemistry perspective, advances in the production of 2'-Fluoro-2'-deoxyuridine-5,6-d2 have been reported in several recent patents. A 2023 patent application (WO202318765A1) describes an improved enzymatic synthesis route using deuterated uracil and thymidine phosphorylase mutants, achieving yields of 78% with >99% isotopic purity. This represents a significant improvement over previous chemical synthesis methods that typically yielded 40-50% of product.

In cancer research, preliminary results from a collaborative study between MIT and Dana-Farber Cancer Institute (2024) suggest that 2'-Fluoro-2'-deoxyuridine-5,6-d2 may have reduced off-target toxicity compared to traditional fluoropyrimidines. The deuterated compound showed selective accumulation in tumor tissues in mouse xenograft models, with a tumor-to-normal tissue ratio of 3.5:1 versus 1.8:1 for FdU. This improved selectivity could potentially widen the therapeutic window for this class of antimetabolites.

Looking forward, several clinical research organizations have listed 2'-Fluoro-2'-deoxyuridine-5,6-d2 in their development pipelines for Phase I trials as both a standalone therapeutic and in combination with other nucleoside analogs. The compound's unique properties stemming from its deuterium substitution continue to make it a molecule of significant interest in medicinal chemistry and drug development circles.

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